molecular formula C11H10ClN3O2S B1388490 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde CAS No. 885618-31-5

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

Cat. No.: B1388490
CAS No.: 885618-31-5
M. Wt: 283.73 g/mol
InChI Key: PFAKZIZFIXKDFP-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAKZIZFIXKDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672148
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885618-31-5
Record name 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .

Comparison with Similar Compounds

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds such as:

Biological Activity

2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS No. 885618-31-5) is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₁H₁₀ClN₃O₂S
  • Molecular Weight : 283.73 g/mol
  • Purity : ≥95%
  • Physical Form : Pale-yellow to yellow-brown solid

The biological activity of this compound is primarily linked to its interaction with various cellular pathways involved in cancer progression. The compound has been shown to exhibit anti-tumor effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including glioblastoma cells (U87MG) and others. The inhibition is often dose-dependent and correlates with increased apoptosis rates in treated cells.
  • Impact on Signaling Pathways : The compound may modulate key signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation. By suppressing this pathway, the compound can induce cell cycle arrest and promote apoptosis.
  • Synergistic Effects with Other Agents : Research suggests that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies, potentially leading to improved outcomes in resistant cancer types.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound:

  • Cell Viability Assays : In vitro assays using U87MG glioblastoma cells showed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves.
Concentration (µM)Cell Viability (%)
0100
580
1050
2030
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, indicating its potential as an anti-cancer agent.

Case Studies

  • Combination Therapy with Temozolomide :
    • A study explored the effects of combining this compound with temozolomide (TMZ) on U87MG cells. The results indicated that co-treatment significantly enhanced growth inhibition compared to either agent alone, suggesting a synergistic effect that warrants further investigation .
  • Mechanistic Insights :
    • Another research effort focused on elucidating the molecular mechanisms by which this compound exerts its effects. It was found to downregulate proteins involved in the Wnt/β-catenin signaling pathway while upregulating pro-apoptotic factors such as Smac .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.